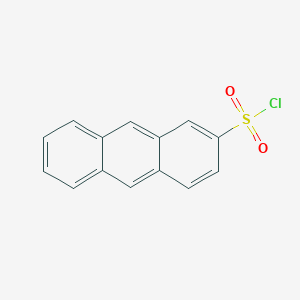

2-Anthracenesulfonyl chloride

説明

Contextualization within Organic Chemistry

2-Anthracenesulfonyl chloride is an aromatic sulfonyl chloride derivative. It is characterized by a sulfonyl chloride (-SO₂Cl) group attached to the second position of an anthracene (B1667546) ring. Anthracene, a polycyclic aromatic hydrocarbon (PAH) with three fused benzene (B151609) rings, provides unique electronic and steric properties to the compound. The presence of the sulfonyl chloride group makes the molecule highly reactive, especially in nucleophilic substitution reactions where it serves as an electrophilic center.

Significance in Contemporary Chemical Synthesis and Analysis

The primary application of this compound is as a derivatization reagent in High-Performance Liquid Chromatography (HPLC). This process involves chemically modifying analytes to enhance their detectability and separation during chromatographic analysis. The derivatization of compounds like triterpenoids with this compound significantly improves their sensitivity and resolution in HPLC analysis. This is particularly crucial in fields such as pharmaceuticals, environmental testing, and food safety, where precise quantification and identification of components are essential.

Furthermore, this compound exhibits strong fluorescence properties, making it valuable for various fluorescence-based applications. sigmaaldrich.com After derivatization with a primary amine like hexylamine, it shows a fluorescence emission maximum at 421 nm with an excitation wavelength of 382 nm in acetonitrile (B52724). sigmaaldrich.comsigmaaldrich.com It also serves as a key intermediate in the synthesis of more complex organic molecules, which are important in the development of pharmaceuticals and specialty chemicals.

Distinction from Related Anthracene Derivatives in Research

Comparative Analysis with 2-Anthraquinonesulfonyl Chloride

Structural Divergence and Reactivity Implications

The core structural difference between this compound and 2-anthraquinonesulfonyl chloride lies in the anthracene core itself. In this compound, the anthracene is a fully aromatic system. In contrast, 2-anthraquinonesulfonyl chloride contains a p-quinone system within the anthracene framework. nih.govresearchgate.net This quinone structure consists of a cyclic conjugation system with 18 pi-electrons. nih.govresearchgate.net

Applications in Research Settings

Both this compound and 2-anthraquinonesulfonyl chloride are utilized as derivatization reagents in analytical chemistry. nih.govresearchgate.net 2-Anthraquinonesulfonyl chloride has been synthesized and established as a versatile derivatization reagent for the analysis of amines and phenols. nih.govresearchgate.net It reacts quantitatively with primary and secondary amines to form stable sulfonamides that are easily analyzed by both normal-phase and reversed-phase HPLC. nih.govresearchgate.net Derivatization with 2-anthraquinonesulfonyl chloride is a rapid, one-step procedure that can be completed at room temperature within minutes. nih.govresearchgate.net This reagent has also been used to develop a reversed-phase liquid chromatographic method for the analysis of branched-chain and aromatic amino acids in rat plasma. researchgate.net

Similarly, this compound is recognized for its role as a derivatization reagent, particularly for enhancing fluorescence detection in HPLC. sigmaaldrich.comsigmaaldrich.com The choice between these two reagents may depend on the specific analytical requirements, such as the desired detection method (UV-Vis or fluorescence) and the nature of the analyte.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₉ClO₂S uni.lu |

| Molecular Weight | 276.74 g/mol sigmaaldrich.com |

| CAS Number | 17407-98-6 sigmaaldrich.com |

| Appearance | Powder sigmaaldrich.com |

| Solubility | Soluble in acetonitrile sigmaaldrich.com |

| Fluorescence (after derivatization) | λex 382 nm; λem 421 nm sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

anthracene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO2S/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAQROFXYZPAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300946 | |

| Record name | 2-Anthracenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17407-98-6 | |

| Record name | 2-Anthracenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anthracenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes for 2-Anthracenesulfonyl Chloride

The primary methods for synthesizing this compound involve the introduction of a sulfonyl group onto the anthracene (B1667546) ring, followed by conversion to the sulfonyl chloride.

The most established route for the synthesis of this compound begins with the sulfonation of anthracene. This reaction typically employs chlorosulfonic acid (ClSO₃H) as the sulfonating agent. The high electrophilicity of this reagent preferentially directs the substitution to the 2-position of the anthracene ring. The reaction is carefully managed under anhydrous conditions at temperatures between 0°C and 25°C to prevent side reactions like polysulfonation.

Following the successful sulfonation, the resulting 2-anthracenesulfonic acid is converted to this compound. This is achieved through a chlorination step, commonly using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.net The use of phosphorus oxychloride often requires reflux conditions and may be accelerated by a catalytic amount of N,N-dimethylformamide (DMF). Strict moisture control is critical during this stage to prevent hydrolysis of the chlorinating agent and the final product.

Comparative Analysis of Classical Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Classical | ClSO₃H, POCl₃ | 70–75 | >95 | Requires strict anhydrous conditions. |

| Thionyl Chloride | ClSO₃H, SOCl₂ | 65–70 | 90–93 | Lower regioselectivity. |

Beyond the conventional two-step protocol, alternative methods for the synthesis of sulfonyl chlorides have been developed, which could be applied to this compound. One such method is a modified Sandmeyer reaction, which involves the reaction of a diazonium salt with sulfur dioxide in the presence of copper salts. acs.org This approach is particularly useful for preparing a range of aryl sulfonyl chlorides. acs.org

Another innovative approach involves the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org A highly reactive system combining hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can efficiently convert aromatic thiols into their corresponding sulfonyl chlorides under mild, room-temperature conditions. organic-chemistry.org Furthermore, sulfonyl hydrazides can serve as precursors for sulfonyl chlorides through a reaction with N-chlorosuccinimide (NCS) in acetonitrile (B52724), offering a rapid and clean conversion. mdpi.com

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and improving yields. The conversion of sulfonic acids to sulfonyl chlorides using thionyl chloride has been a subject of such mechanistic studies.

The formation of a sulfonyl chloride from a sulfonic acid using thionyl chloride is initiated by a nucleophilic attack. chemicalbook.com The sulfonic acid, or more specifically its conjugate base, the sulfonate anion, acts as the nucleophile. It attacks the electrophilic sulfur atom of the thionyl chloride molecule (SOCl₂). chemicalbook.comresearchgate.net Thionyl chloride has a trigonal pyramidal geometry, which is a result of the lone pair on the central sulfur atom, making it susceptible to such nucleophilic approaches. chemicalbook.comwikipedia.org

This initial attack leads to the displacement of a chloride ion and the formation of a key intermediate, which sets the stage for the subsequent steps of the reaction. The reaction is often facilitated by a base, such as pyridine, which can deprotonate the sulfonic acid, enhancing its nucleophilicity.

Following the initial nucleophilic attack, a reactive intermediate known as a chlorosulfite is formed. This species is generally unstable and quickly proceeds to the final product. The mechanism involves the rearrangement of this intermediate, leading to the elimination of sulfur dioxide (SO₂) and a chloride ion.

Computational Approaches to Synthetic Design and Optimization

Computational chemistry offers powerful tools for understanding and predicting the outcomes of chemical reactions, thereby aiding in the design and optimization of synthetic routes. Density Functional Theory (DFT) is a prominent method used for these investigations. mdpi.comsci-hub.se

For the synthesis of sulfonyl chlorides and their derivatives, computational studies can be employed to:

Analyze Reaction Mechanisms: DFT calculations can map out the energy profile of a reaction, identifying transition states and intermediates, such as the chlorosulfite intermediate. mdpi.com This provides insights into the feasibility and kinetics of a proposed synthetic step.

Predict Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR) for the target molecule and intermediates. mdpi.comsci-hub.se Comparing these predicted spectra with experimental data helps to confirm the structure of the synthesized compounds.

Optimize Reaction Conditions: By modeling the reaction under various conditions (e.g., different solvents), computational studies can help identify the optimal parameters to maximize yield and purity, potentially reducing the need for extensive empirical experimentation. mdpi.com For instance, the polarizable continuum model (PCM) can be used to simulate the reaction in different solvents to understand their effect on the reaction pathway. mdpi.com

These computational approaches provide a deeper understanding at a molecular level, complementing experimental findings and guiding the development of more efficient and selective synthetic strategies for compounds like this compound. mdpi.combrieflands.com

Reaction Simulation and Mechanism Prediction

The prediction and understanding of the reaction mechanism for the synthesis of this compound, particularly the initial sulfonation step, have been advanced by computational chemistry. The sulfonation of anthracene is a classic electrophilic aromatic substitution (SEAr), but detailed studies reveal a more complex picture than the simple attack of an electrophile. core.ac.uk

Computational modeling, especially using Density Functional Theory (DFT), has become instrumental in exploring the reaction pathways. nih.gov Studies on the electrophilic sulfonation of arenes like benzene (B151609) and naphthalene (B1677914) with sulfur trioxide (SO₃) suggest that the mechanism can deviate from the conventional pathway involving a single Wheland-type intermediate (a σ-complex). acs.org Research indicates that in nonpolar media, the reaction may proceed via a concerted mechanism without a stable intermediate. acs.org Furthermore, computational evidence suggests that mechanisms involving two molecules of SO₃ have significantly lower activation energy barriers than the 1:1 process, making a 2:1 attack more favorable. acs.org

For anthracene specifically, kinetic studies have been performed to understand the distribution of isomers (1-, 2-, and 9-sulfonic acids). researchgate.net The sulfonation of deuterated anthracene (anthracene-9-d) showed a significant kinetic isotope effect, which points to the rate-limiting nature of the proton removal from the σ-complex intermediate in the substitution at the meso-position. researchgate.netresearchgate.net These computational and kinetic findings allow for a more accurate prediction of reaction outcomes and regioselectivity, moving beyond purely empirical observations. acs.org

Machine Learning in Synthetic Route Exploration

Machine learning (ML) is revolutionizing organic synthesis by enabling the prediction of reaction outcomes, planning synthetic routes, and optimizing reaction conditions. researchgate.netarxiv.org While specific studies detailing the use of ML for the synthetic route exploration of this compound are not prominent, the general principles and developed models are directly applicable.

Forward Prediction (Reaction Outcome): ML models, often built on neural networks, can predict the major product of a reaction. acs.org For instance, a model could be trained on a vast dataset of sulfonation and chlorination reactions to predict that the reaction of anthracene with chlorosulfonic acid and POCl₃ will yield this compound as the primary product over other isomers or byproducts. acs.org Models have shown high accuracy in predicting related reactions, such as the S-N coupling between a sulfonyl chloride and an amine to form a sulfonamide. acs.org

Retrosynthetic Analysis (Synthesis Planning): Computer-Aided Synthesis Planning (CASP) uses AI to propose viable synthetic pathways for a target molecule. mit.edursc.org For this compound, a retrosynthesis program would identify the sulfonyl chloride and anthracene moieties as key synthons. It would then propose precursor molecules and the necessary reactions in reverse, suggesting 2-anthracenesulfonic acid and subsequently anthracene as starting materials. mit.edu This approach helps chemists to not only confirm established routes but also potentially discover novel, more efficient synthetic pathways. researchgate.net

The integration of these ML tools promises to accelerate the discovery and optimization of synthetic routes for complex molecules by reducing the need for extensive and time-consuming experimental screening. researchgate.netresearchgate.net

Reactivity and Derivatization Strategies

Derivatization in Analytical Chemistry

A significant application of 2-anthracenesulfonyl chloride is its use as a derivatizing agent in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). Derivatization is a technique used to chemically modify an analyte to enhance its detection and separation properties. mdpi.com

By reacting with analytes containing suitable functional groups, such as phenols, amines, and thiols, this compound attaches the fluorescent anthracenyl group to the target molecule. libretexts.org This imparts strong fluorescence to the derivative, which can then be detected with high sensitivity using a fluorescence detector. sigmaaldrich.com This method improves the limit of detection for compounds that lack a natural chromophore or fluorophore. libretexts.org For instance, it has been used for the derivatization of various phenolic compounds, enabling their determination at low concentrations. oup.comnih.govresearchgate.net The resulting sulfonate esters or sulfonamides are often stable and exhibit good chromatographic behavior. oup.comnih.gov

The table below summarizes the key reactions of this compound discussed.

| Reaction Type | Reactant | Product | Key Mechanistic Features |

| Sulfonate Ester Formation | Phenol (B47542) | Anthracene-2-sulfonate ester | Deprotonation of phenol to phenoxide, nucleophilic attack on sulfonyl chloride. pearson.compearson.com |

| Hydrolysis | Water | Anthracene-2-sulfonic acid | Nucleophilic attack of water on the sulfonyl chloride. scispace.comresearchgate.net |

| Derivatization | Phenols, Amines, Thiols | Fluorescent derivatives | Covalent attachment of the anthracenyl group to the analyte. libretexts.org |

Enhancement of Detectability and Separation Characteristics via Derivatization

Derivatization is a chemical modification technique used to alter the physicochemical properties of an analyte to make it more suitable for analysis. thermofisher.com For compounds that lack features necessary for sensitive detection or efficient chromatographic separation, derivatization with a reagent like this compound is a critical step. tsijournals.com

The process involves reacting the target analyte with this compound. The sulfonyl chloride group readily reacts with nucleophiles such as amines, alcohols, and phenols to form stable sulfonamide or sulfonate ester derivatives. This transformation serves two main purposes:

Improved Detectability : By attaching the bulky anthracene (B1667546) group, the derivative gains strong ultraviolet (UV) absorption and fluorescence properties that the original analyte may have lacked. thermofisher.com

Modified Separation : The derivatization changes the analyte's polarity and size, which can significantly improve its retention and resolution during chromatographic separation, leading to more accurate and reliable results. thermofisher.com

Introduction of Chromophores or Fluorophores

The core utility of this compound in derivatization lies in its ability to introduce a potent fluorophore—the anthracene moiety—onto a target molecule. sigmaaldrich.com A fluorophore is a chemical group that absorbs light at a specific wavelength and re-emits it at a longer wavelength, a process known as fluorescence. bachem.com

When this compound reacts with an analyte, it covalently bonds the anthracene group, effectively tagging the analyte with a fluorescent label. thermofisher.comsigmaaldrich.com This is particularly useful for analyzing compounds that are not naturally fluorescent. The resulting derivative can be detected with high sensitivity using a fluorescence detector. nih.govsigmaaldrich.com The fluorescent properties of derivatives of this compound are well-characterized, exhibiting strong fluorescence that allows for sensitive detection. sigmaaldrich.com

Fluorescence Properties of this compound Derivatives

| Property | Wavelength (nm) | Conditions | Reference |

|---|---|---|---|

| Excitation (λex) | 382 | In acetonitrile (B52724) (after derivatization with hexylamine) | sigmaaldrich.com |

| Emission (λem) | 421 | In acetonitrile (after derivatization with hexylamine) | sigmaaldrich.com |

| Other Emission Maxima | 405, 435, 450 | In addition to the primary maximum at 421 nm | sigmaaldrich.comsigmaaldrich.com |

Applications in High-Performance Liquid Chromatography (HPLC)

The principal scientific application of this compound is as a derivatization reagent for High-Performance Liquid Chromatography (HPLC). HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. thermofisher.com

This compound is used in a pre-column derivatization approach. thermofisher.comnih.gov This means the chemical reaction to form the derivative is completed before the sample is injected into the HPLC instrument. thermofisher.com This strategy is widely accepted as an effective way to modify analytes to improve their analytical characteristics. thermofisher.comtsijournals.com By converting the analytes into stable, highly detectable derivatives prior to analysis, issues such as poor detector response and difficult separation are overcome. thermofisher.com

The reaction between this compound and the functional groups of amines and phenols forms the basis for their quantitative determination. explorationpub.com The reagent reacts stoichiometrically with the primary and secondary amino groups of amines and the hydroxyl groups of phenols to produce the corresponding sulfonamides and sulfonate esters. Because the reaction proceeds to completion under optimized conditions, the amount of the fluorescent derivative formed is directly proportional to the initial concentration of the amine or phenol analyte. explorationpub.com By measuring the peak area of the derivative in the HPLC chromatogram and comparing it to a calibration curve prepared from standards, a precise quantification of the original analyte can be achieved. nih.govresearchgate.net

The use of this compound and similar sulfonyl chloride reagents as derivatizing agents leads to analytical methods with excellent sensitivity and linearity. The strong fluorescence of the resulting derivatives allows for very low detection limits (LOD) and quantification limits (LOQ). nih.gov Linearity is typically observed over a wide concentration range, with correlation coefficients (r²) close to 1.000, indicating a strong and reliable relationship between concentration and detector response. nih.govresearchgate.net

While specific validation data for this compound is proprietary to individual laboratory methods, the performance of analogous sulfonyl chloride reagents in HPLC applications demonstrates the typical capabilities of this class of compounds.

Performance Data for Sulfonyl Chloride Derivatization Reagents in HPLC

| Reagent | Analyte Type | Linear Range | Detection Limit (LOD) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|---|

| Anthraquinone-2-sulfonyl chloride | Phenols | 0.2–200 µmol/L | 1 x 10⁻⁹ mol/L | Not Specified | nih.gov |

| Dansyl chloride | Biogenic Amines | 0.1–50 mg/kg | 0.007–0.021 mg/kg | > 0.999 | researchgate.net |

| Dansyl chloride | Triterpenoids (hydroxyl groups) | 0.12–2500 µg/mL | < 0.45 ng/mL | 0.9969–0.9995 | nih.gov |

Advanced Applications in Chemical Research

Fluorescent Probe Development

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, with this emission being sensitive to the probe's local environment. This property allows for the detection and quantification of various analytes. 2-Anthracenesulfonyl chloride serves as a key component in the synthesis of such probes, primarily due to the inherent fluorescence of its anthracene (B1667546) group.

Anthracene Moiety as a Fluorophore

The anthracene nucleus, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings, is an intrinsic fluorophore. Current time information in Bangalore, IN.rsc.org Its extended π-conjugated system allows for efficient absorption of ultraviolet light and subsequent emission of fluorescent light, typically in the blue region of the spectrum. scirp.orgresearchgate.net The photophysical properties of anthracene derivatives can be finely tuned by introducing different functional groups to the aromatic core, which can alter the electronic properties and intermolecular interactions. mdpi.com This tunability is crucial for the design of fluorescent probes with specific functionalities. The fluorescence of anthracene can be influenced by various factors, including the polarity of the solvent and the presence of quenching or enhancing agents. Current time information in Bangalore, IN.

Synthesis of Fluorescent Probes Utilizing this compound

The high reactivity of the sulfonyl chloride group in this compound makes it an excellent electrophile for coupling with nucleophiles such as amines, alcohols, and thiols. This reactivity is harnessed to synthesize a wide array of fluorescent probes. The general synthetic strategy involves the reaction of this compound with a receptor molecule that has a specific affinity for the target analyte. sigmaaldrich.com This covalent linkage attaches the signaling anthracene fluorophore to the recognition unit. For instance, fluorescent probes for metal ions can be synthesized by reacting this compound with a ligand capable of chelating the specific metal ion.

The synthesis of a fluorescent probe for chromium (III) ions, for example, involved a simple one-step reaction between 2-aminoanthracene (B165279) and 2-thiophenecarboxaldehyde. While this does not directly use this compound, it demonstrates the principle of combining an anthracene derivative with a recognition moiety. A more direct application involves the derivatization of amines with this compound to produce fluorescent sulfonamides, a technique often employed in analytical chemistry. sioc-journal.cn

Mechanism of Fluorescence Response in Probes

The fluorescence response of probes derived from this compound upon analyte binding can occur through several mechanisms, most notably photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). scirp.orgmsu.edu

Photoinduced Electron Transfer (PET): In many "turn-on" fluorescent probes, the fluorescence of the anthracene moiety is initially quenched by a nearby electron-donating group in the receptor. rsc.org Upon binding of the target analyte to the receptor, the electron-donating ability of this group is suppressed. This inhibition of PET restores the fluorescence of the anthracene fluorophore, leading to a detectable signal. scirp.org For example, the interaction of a polyammonium receptor with an anion can induce protonation, which prevents the quenching of the anthracene fluorescence by the unprotonated amines. rsc.org

Intramolecular Charge Transfer (ICT): In ICT-based probes, the molecule typically consists of an electron-donating part and an electron-accepting part connected by a π-conjugated system. msu.edu The binding of an analyte can alter the electronic distribution within the molecule, leading to a change in the ICT character and a corresponding shift in the fluorescence emission wavelength or intensity. mdpi.com

Fluorescence quenching is another important mechanism. This can be either dynamic, resulting from collisions between the fluorophore and a quencher, or static, where a non-fluorescent complex is formed in the ground state.

Applications in Ion Detection and Biological Sensing

Fluorescent probes synthesized from this compound and its derivatives have found widespread use in the detection of various ions and in biological sensing applications. These probes offer high sensitivity and selectivity, allowing for the detection of trace amounts of specific analytes in complex environments.

The versatility of probe design allows for the selective detection of a wide range of analytes. By choosing an appropriate receptor, probes can be tailored to bind to specific metal ions, anions, or biologically relevant molecules.

| Analyte | Probe Type/Mechanism | Application |

| Metal Ions | ||

| Chromium (III) (Cr³⁺) | "Turn-on" chemodosimeter via C=N bond hydrolysis. | Detection in aqueous environments and on solid-state test paper. |

| Copper (II) (Cu²⁺) | "Off-On" probe where Cu²⁺ catalyzes the cleavage of an ester bond to release the fluorophore. | Fluorescence imaging of Cu²⁺ in living cells. |

| Aluminum (III) (Al³⁺) | Schiff base probes that complex with Al³⁺, inhibiting isomerization and proton transfer. | Selective detection in aqueous medium. |

| Anions | ||

| Chloride (Cl⁻) | Quenching of a lysosome-targeting fluorescent probe. | Selective detection of Cl⁻ in lysosomes. |

| Acetate (B1210297) | ON¹-OFF-ON² switching mechanism based on excited-state intermolecular proton transfer. sioc-journal.cn | Concentration-dependent detection of acetate anion. sioc-journal.cn |

| Phosphate and Oxalate | Fluorescence enhancement through deprotonation or protonation of the receptor. rsc.org | Recognition under neutral aqueous conditions. rsc.org |

| Biological Species | ||

| Reactive Oxygen Species (ROS) | Probes designed to react specifically with species like hydrogen peroxide (H₂O₂) or hypochlorous acid (HOCl). | Detection and imaging of ROS in living cells, particularly in mitochondria. |

| DNA | Intercalation of the planar anthracene nucleus into DNA base pairs, with fluorescence quenching or enhancement depending on the DNA sequence. scirp.org | Probing DNA structure and binding events. scirp.org |

Material Science and Nanosensor Arrays

The application of this compound extends beyond individual molecular probes into the realm of material science, particularly in the development of advanced functional materials and nanosensor arrays. Anthracene-based materials are valued for their strong intermolecular interactions, good charge transport properties, and stability, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

A notable application of this compound in this area is in the fabrication of nanosensor arrays. These arrays consist of multiple nanosensors, each designed to respond differently to various chemical environments. By functionalizing a platform like polyhedral oligosilsesquioxane (POSS) with different fluorophores, including one derived from this compound, a nanosensor array can be created.

The Chemical Compound this compound: Advanced Applications and Supramolecular Chemistry

This compound is an aromatic sulfonyl chloride derivative featuring a sulfonyl chloride (-SO₂Cl) group attached to the second position of an anthracene ring. This compound is a valuable tool in various scientific fields due to the unique electronic and steric properties imparted by the anthracene core. Its high reactivity, particularly in nucleophilic substitution reactions, makes it a versatile reagent in organic synthesis and chemical research.

The distinct characteristics of this compound have led to its use in sophisticated research applications, particularly in the development of advanced sensory and detection systems.

Functionalization of Nanosensors with this compound

The reactivity of the sulfonyl chloride group allows for the covalent attachment of the anthracene fluorophore to various materials, a process known as functionalization. This is particularly useful in the field of nanosensors, where the fluorescent properties of anthracene can be harnessed for detection purposes. By chemically modifying nanosensor surfaces with this compound, researchers can create sensors that exhibit specific responses to their chemical environment.

Development of Polyhedral Oligosilsesquioxane (POSS) Nanosensors

A notable application of this compound is in the development of Polyhedral Oligosilsesquioxane (POSS) nanosensors. msu.edu POSS molecules are cage-like structures that can be functionalized with various organic groups. In one study, amino-functionalized POSS was reacted with this compound to create a fluorescent nanosensor. msu.edu This process involves stirring the two compounds in a solvent like chloroform (B151607) under a nitrogen atmosphere. msu.edu The resulting POSS-based nanosensor is designed to change its fluorescence emission wavelength upon interaction with specific analytes. msu.edu This allows for the creation of nanosensor arrays where each sensor is functionalized with a different fluorophore, generating a unique "fingerprint" of emission wavelengths in response to various chemical agents. msu.edu

| Reactants | Reaction Conditions | Product | Source |

| This compound, Amino POSS | Chloroform, Nitrogen atmosphere, Room temperature for 8 days, then 50 °C for 3 days | N-[3-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo-[9.5.1.13,9.15,13]octasiloxan-1-yl]-propyl]-2-anthracenesulfonamide | msu.edu |

Fluorescence-Based Detection in Chemical Environments

The inherent fluorescence of the anthracene moiety is a key feature of this compound. sigmaaldrich.comsigmaaldrich.com When dissolved in acetonitrile (B52724), it exhibits an excitation wavelength of 382 nm and an emission wavelength of 421 nm. sigmaaldrich.com This property is exploited in fluorescence-based detection methods. mdpi.comrsc.org When this compound is used to derivatize a compound, it imparts its fluorescent properties to that compound, enabling its detection and quantification using fluorescence spectroscopy. The intensity or wavelength of the fluorescence can change in the presence of specific analytes, forming the basis of a sensory mechanism. mdpi.com This "turn-on" or quenching of fluorescence allows for the detection of various chemical species in environmental and biological samples. mdpi.com

| Property | Value | Solvent | Source |

| Excitation Wavelength (λex) | 382 nm | Acetonitrile | sigmaaldrich.com |

| Emission Wavelength (λem) | 421 nm | Acetonitrile (after derivatization with hexylamine) | sigmaaldrich.com |

| Additional Emission Maxima | 405, 435, and 450 nm | Not specified | sigmaaldrich.com |

Role in Supramolecular Chemistry and Self-Assembly (Conceptual)

Supramolecular chemistry focuses on the non-covalent interactions that drive the formation of complex, organized structures from smaller molecular building blocks, a process known as self-assembly. rug.nlrsc.org These interactions, which include hydrogen bonding, hydrophobic interactions, π-π stacking, and electrostatic forces, are generally weaker than covalent bonds. nih.gov

Conceptually, this compound possesses structural features that could allow it to participate in supramolecular chemistry and self-assembly. The planar, aromatic nature of the anthracene core could facilitate π-π stacking interactions with other aromatic molecules. Furthermore, by reacting the sulfonyl chloride group with molecules containing complementary functional groups (e.g., amines to form sulfonamides), it is possible to introduce functionalities capable of hydrogen bonding or other non-covalent interactions. This could lead to the formation of well-ordered, self-assembled structures.

For instance, the introduction of this compound derivatives into a system could influence the self-assembly process, potentially leading to the formation of structures like nanotubes or vesicles. ucl.ac.uk The fluorescent properties of the anthracene unit would also serve as a built-in probe to study the dynamics and structure of these self-assembled systems. While specific, direct research on the role of this compound in supramolecular self-assembly is not extensively detailed in the provided search results, its potential is evident based on the principles of supramolecular chemistry and the known reactivity and properties of the molecule. rug.nlnih.gov

Computational Chemistry and Structure Activity Relationship Sar Studies

Theoretical Descriptors and Molecular Modeling

Theoretical and computational methods are pivotal in elucidating the intrinsic properties of 2-anthracenesulfonyl chloride and its analogs. These studies form the foundation for understanding their chemical behavior and interactions with biological systems.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For anthracene (B1667546) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, provide detailed information on molecular geometries, frontier molecular orbitals (HOMO and LUMO), and electronic properties. iaea.orgacs.orgresearchgate.net

Studies on anthracene and its derivatives reveal how electron-donating or electron-withdrawing groups influence the electronic structure, bond lengths, and atomic charges. iaea.orgresearchgate.net For instance, the sulfonyl chloride group in this compound acts as an electron-withdrawing group, which can affect the aromaticity and reactivity of the anthracene core. DFT calculations can predict ionization potential (IP), electron affinity (EA), and reorganization energies, which are crucial for understanding charge transport properties. iaea.orgnih.gov These computational analyses are in good agreement with available experimental data for related anthracene compounds. iaea.orgresearchgate.net

The application of DFT extends to analyzing the adsorption of anthracene derivatives on surfaces, providing insights into the bonding process through molecular orbital analysis. aip.org This can be particularly relevant for understanding the interactions of this compound-derived compounds in various material science and biological contexts.

Table 1: Representative Theoretical Descriptors Calculated by DFT for Anthracene Derivatives

| Descriptor | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of a molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of a molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. researchgate.net |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | A measure of the molecule's ability to be oxidized. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | A measure of the molecule's ability to be reduced. |

| Reorganization Energy | The energy required for a molecule to adjust its geometry upon gaining or losing an electron. | Important for predicting charge transport efficiency in organic materials. nih.gov |

This table is generated based on common descriptors discussed in the cited literature for anthracene derivatives.

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. wikipedia.orggardp.org In the context of this compound, SAR involves modifying its structure and observing the resulting changes in a specific biological effect. wikipedia.org This allows for the identification of key chemical features responsible for the compound's activity. gardp.org

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. In SAR modeling for sulfonyl chloride derivatives and related compounds, these descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moments, and HOMO/LUMO energies. The electronic distribution is often a determining factor for the activity of sulfonyl compounds. scispace.com

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational features. Conformational analysis can reveal how substituents affect the spatial arrangement of pharmacophoric elements. nih.gov

Lipophilic Descriptors: These quantify the molecule's hydrophobicity, often represented by the partition coefficient (log P). Lipophilicity is a crucial factor in how a drug is absorbed, distributed, metabolized, and excreted. nih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity. The first-order valence connectivity index is an example used in QSAR studies of sulfonamides. nih.gov

By systematically altering the substituents on the anthracene ring or modifying the sulfonyl chloride group, medicinal chemists can probe the SAR and design new compounds with enhanced potency or selectivity. gardp.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR represents a refinement of SAR by establishing mathematical relationships between the chemical structure and biological activity. wikipedia.org This approach allows for the development of predictive models for the activity of new, unsynthesized compounds.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. For these compounds, a variety of molecular descriptors are calculated. scispace.comresearchgate.net Multiple linear regression (MLR) is a common statistical method used to build the QSAR model, which takes the form of an equation correlating the biological activity with the most relevant descriptors. scispace.comresearchgate.net

A crucial part of QSAR modeling is validation. Cross-validation is a widely used technique to assess the predictive power of the model. scispace.com In this process, a portion of the dataset is temporarily removed, and the model is built with the remaining data. The activity of the removed compounds is then predicted by the model, and the predicted values are compared to the experimental values. A high correlation between predicted and observed activities indicates a robust and predictive model. scispace.com QSAR models have been successfully developed for various sulfonamide-containing compounds, demonstrating their utility in predicting biological activity. nih.govresearchgate.net

In QSAR studies of sulfonamides and related structures, various structural parameters have been found to correlate with biological activity. For instance, in a study of antitubercular 1,3,4-thiadiazole (B1197879) derivatives containing a sulfonyl group, the electronic distribution was identified as a key determinant of activity. scispace.com

For other classes of compounds, a combination of topological indices, ad hoc molecular descriptors, and indicator parameters has yielded statistically significant models for inhibitory activity. researchgate.net Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, explores how changes in the steric and electrostatic fields around a molecule can explain differences in biological activity. nih.gov This method has been successfully used to develop highly predictive models for inhibitors of astrocytic chloride transport. nih.gov For some series of compounds, the presence of specific moieties, such as an indole (B1671886) group, has been shown to increase potency. researchgate.net

Table 2: Examples of Correlated Parameters in QSAR Studies of Sulfonyl-Containing Compounds

| Compound Class | Correlated Parameters | Biological Activity | Reference |

| 2-(nitroaryl)-5-(nitrobenzylsulfonyl)-1,3,4-thiadiazoles | Electronic distribution | Antituberculosis | scispace.com |

| Aromatic/heterocyclic sulfonamides | First-order valence connectivity index, indicator parameters | Carbonic anhydrase inhibition | nih.gov |

| 1-Oxoisoindolines (Chloride transport inhibitors) | Lipophilicity, dipole moment, steric and electrostatic fields (CoMFA) | Inhibition of astrocytic chloride transport | nih.gov |

| Sulfonamides | Distance-based topological indices, ad hoc descriptors | Inhibition of E. Coli | researchgate.net |

This table provides examples from the literature on how structural parameters are correlated with biological activity in various sulfonyl-containing compounds.

Predictive QSAR models are valuable tools in drug discovery and development. Once a statistically robust and validated QSAR model is established, it can be used to predict the biological activity of novel compounds that have been designed but not yet synthesized. scispace.com This in silico screening allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

For example, a validated QSAR model for antitubercular sulfonamides showed good agreement between calculated and predicted activities. scispace.com Similarly, predictive models for carbonic anhydrase inhibitors have been developed using topological indices. nih.gov These models guide the design of new derivatives with potentially improved properties. The ultimate goal is to use these predictive models to design and develop improved drugs with higher efficacy. nih.gov

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry has emerged as a powerful tool to investigate the intricate details of reaction mechanisms that are often difficult to elucidate through experimental means alone. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic and structural factors governing its reactivity in key transformations. These computational models help in understanding the pathways of both its formation via electrophilic aromatic substitution and its subsequent reactions involving nucleophilic displacement.

Elucidation of Electrophilic Aromatic Substitution Reactions

The synthesis of this compound begins with the sulfonation of anthracene, an electrophilic aromatic substitution (EAS) reaction. The regioselectivity of this reaction is a critical aspect, as sulfonation can occur at the 1, 2, or 9-positions of the anthracene ring. rsc.org Computational studies on the electrophilic substitution of anthracene and related polycyclic aromatic hydrocarbons (PAHs) have shed light on the factors that determine the position of attack.

DFT calculations on related systems, such as benz[a]anthracene, have shown that electrophilic attack, including protonation, nitration, and bromination, preferentially occurs at the most reactive meso-positions (C-7 and C-12) of the anthracene core. nih.govacs.org This preference is attributed to the formation of the most stable carbocation intermediates, often referred to as Wheland intermediates or σ-complexes. nih.gov The stability of these intermediates is a key factor in determining the regiochemical outcome of the reaction.

In the case of anthracene itself, experimental studies have shown that the distribution of sulfonic acid isomers is highly dependent on the reaction conditions. rsc.org Computational models suggest that the mechanism of aromatic sulfonation is not always straightforward. Studies on the sulfonation of benzene (B151609) with sulfur trioxide (SO₃) indicate that the reaction can proceed through a concerted mechanism or a classic SEAr pathway involving a Wheland intermediate. sci-hub.st Furthermore, these computational investigations have revealed that a mechanism involving two molecules of SO₃ can be energetically more favorable. sci-hub.st

While specific DFT studies on the sulfonation of anthracene to yield the 2-isomer are not extensively detailed in the available literature, the general principles derived from computational work on other aromatic systems are applicable. The formation of 2-anthracenesulfonic acid is understood to be a kinetically controlled process under certain conditions, where the transition state leading to the 2-substituted product is favored over those leading to the 1- or 9-isomers. The thermodynamic stability of the final products can also play a role, with rearrangements from the kinetically favored product to a more thermodynamically stable isomer being possible under certain conditions.

Table 1: Key Findings from Computational Studies on Electrophilic Aromatic Substitution of Anthracene and Related PAHs

| System Studied | Computational Method | Key Findings | Reference |

| Benz[a]anthracene | DFT | Electrophilic attack is favored at the meso-positions (C-7/C-12) due to the formation of more stable carbocation intermediates. | nih.govacs.org |

| Benzene | DFT | The mechanism of sulfonation with SO₃ can be concerted or a classic SEAr pathway. A 2:1 (SO₃:arene) mechanism is often energetically favored. | sci-hub.st |

| Anisole | DFT | Chlorination can proceed via addition-elimination pathways in competition with direct substitution, which may occur through a single concerted transition state. | sci-hub.st |

Analysis of Nucleophilic Displacement Pathways

This compound is a valuable synthetic intermediate due to the high reactivity of its sulfonyl chloride group towards nucleophiles. Computational studies on arenesulfonyl chlorides provide a framework for understanding the nucleophilic displacement pathways at the sulfur center of this compound.

Theoretical investigations, including DFT calculations, on the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides have demonstrated that these reactions typically proceed via a synchronous SN2 mechanism. mdpi.commdpi.com This pathway involves a single transition state and is characterized by a double-well potential energy surface, with ion-dipole complexes flanking the central barrier. mdpi.com In contrast, analogous fluoride (B91410) exchange reactions have been shown to favor an addition-elimination mechanism involving a pentacoordinate intermediate. mdpi.com

A key finding from these computational studies is the significant electropositive nature of the sulfur atom in the sulfonyl chloride group, which makes it highly susceptible to nucleophilic attack. nih.gov Natural Bond Orbital (NBO) analyses of the transition states in model systems like CH₃SO₂Cl reveal substantial charge transfer interactions, which contribute to the stabilization of the transition state. nih.gov

While no specific computational studies on this compound itself are available, the principles derived from studies on other arenesulfonyl chlorides can be extrapolated. The reaction with a nucleophile (Nu⁻) is expected to follow an SN2 pathway, as depicted in the general mechanism below:

General Mechanism for SN2 Reaction at the Sulfonyl Center:

The large and sterically demanding anthracene moiety is likely to influence the reactivity of the sulfonyl chloride group. Interestingly, computational and experimental studies on ortho-alkyl substituted benzenesulfonyl chlorides have revealed a counterintuitive acceleration of the nucleophilic substitution rate. mdpi.commdpi.com This has been attributed to ground-state destabilization due to steric compression, which is relieved in the transition state. mdpi.com A similar effect, though likely more complex due to the extensive π-system, could be at play in the case of this compound, where the peri-hydrogen on the anthracene ring may interact with the sulfonyl group.

Table 2: Summary of Theoretical Insights into Nucleophilic Substitution at Sulfonyl Centers

| System Studied | Computational Method | Key Findings | Reference |

| Arenesulfonyl chlorides | DFT | The chloride-chloride exchange reaction proceeds via an SN2 mechanism with a single transition state. | mdpi.commdpi.com |

| Methanesulfonyl chloride (CH₃SO₂Cl) | B3LYP/6-311+G** and MP2/6-31+G* | The sulfur center is highly electropositive, facilitating nucleophilic attack. The potential energy surfaces can vary depending on the nucleophile and leaving group. | nih.gov |

| ortho-Alkylbenzenesulfonyl chlorides | DFT | Counterintuitive rate acceleration is attributed to ground-state steric compression that is relieved in the transition state. | mdpi.com |

Future Research Directions and Emerging Applications

Exploration of Novel Derivatization Chemistries

While 2-Anthracenesulfonyl chloride is well-established for the derivatization of primary and secondary amines, as well as phenols, for chromatographic analysis, ongoing research is exploring its reactivity with a broader range of functional groups. The inherent reactivity of the sulfonyl chloride moiety as a potent electrophile opens avenues for creating new derivatives with unique chemical and photophysical properties.

Future investigations are likely to focus on the derivatization of less conventional nucleophiles. For instance, the reaction of sulfonyl chlorides with thiols to form sulfonothioates is a known transformation that could be further exploited for analytical purposes. Additionally, the derivatization of alcohols to form sulfonate esters presents another area for development, potentially enabling the analysis of a wider class of biomolecules and synthetic compounds.

Moreover, the exploration of unconventional reaction mechanisms is a promising frontier. A recent study demonstrated the copper(II)-catalyzed C-sulfonylation of cyclopropanols using various sulfonyl chlorides, leading to the formation of γ-keto sulfones. acs.org This represents a departure from the typical O-sulfonylation of alcohols and opens up new synthetic possibilities for creating complex organic molecules. acs.org Applying such novel catalytic systems to this compound could lead to the development of unique, fluorescently tagged building blocks for organic synthesis and materials science.

The development of multi-functional derivatization strategies is another emerging area. A dual-derivatization scheme has been reported where amine and hydroxyl groups are tagged with one reagent, and carboxylate groups are subsequently labeled with another. nih.gov Adapting this compound for use in such multi-tagging approaches could enhance the comprehensiveness of metabolomic analyses by allowing for the simultaneous detection of a wider range of metabolites with improved sensitivity and chromatographic separation. nih.gov

Integration into Advanced Analytical Platforms

The strong fluorescence of this compound derivatives makes them ideal candidates for integration into advanced analytical platforms beyond traditional High-Performance Liquid Chromatography (HPLC). The excitation and emission maxima of its derivatives are well-suited for fluorescence-based detection methods. organic-chemistry.orgsigmaaldrich.comsigmaaldrich.com

Capillary Electrophoresis (CE): CE is a powerful separation technique that offers high efficiency and resolution, particularly for charged analytes. oiv.intchromatographyonline.com While the direct use of this compound in CE has not been extensively reported, the principles of derivatization to enhance detection are well-established in the field. google.com Future research could focus on developing methods for the analysis of this compound-derivatized amino acids, peptides, or other biomolecules by CE with laser-induced fluorescence detection. The inherent charge of the sulfonate group after derivatization could be exploited to manipulate the electrophoretic mobility of analytes, offering an additional dimension of separation selectivity. nih.govresearchgate.net

Fluorescence Microscopy and Imaging: The fluorescent properties of the anthracene (B1667546) moiety make this compound a potential probe for fluorescence microscopy. By selectively tagging specific cellular components, such as proteins or lipids, with this fluorophore, it may be possible to visualize their localization and dynamics within living cells. This application would require the development of targeted derivatization strategies that are biocompatible and specific to the molecule of interest. The development of new red-emitting chloride-sensitive fluorescent proteins for biological uses highlights the ongoing interest in creating new tools for intracellular imaging, a field where synthetic fluorescent probes like derivatives of this compound could play a significant role. nih.gov

Computational Predictions for Undiscovered Applications

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the reactivity, electronic properties, and potential applications of molecules like this compound. Several computational studies have been conducted on arenesulfonyl chlorides, providing insights that can guide future experimental work.

DFT calculations can be employed to model the electronic structure of this compound and its derivatives. chemrxiv.organalis.com.myorientjchem.org Such studies can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's electronic transitions and photophysical properties. chemrxiv.org By systematically modifying the structure of the anthracene core or introducing different substituents, computational models can predict how these changes would affect the fluorescence quantum yield, Stokes shift, and solvatochromism of the resulting derivatives. This predictive power can accelerate the design of novel fluorescent probes with tailored properties for specific applications.

Furthermore, computational studies can elucidate reaction mechanisms and predict the feasibility of novel derivatization reactions. For example, DFT calculations have been used to investigate the mechanism of nucleophilic substitution at the sulfonyl sulfur, comparing the SN2 and addition-elimination pathways. mdpi.com These studies have revealed that the reactivity of arenesulfonyl chlorides can be influenced by factors such as the presence of ortho-alkyl groups, which can lead to a counterintuitive acceleration of the reaction rate due to a rigid, compressed structure. mdpi.com Similar computational investigations on this compound could predict its reactivity towards a wider range of nucleophiles and guide the development of new synthetic methodologies. The insights gained from such studies can help in understanding and predicting the outcomes of derivatization reactions, thus aiding in the design of new analytical methods. sci-hub.se

Sustainable Synthesis and Green Chemistry Principles

The traditional synthesis of aryl sulfonyl chlorides often involves the use of harsh reagents like chlorosulfonic acid, which raises environmental and safety concerns. nih.gov Modern research is increasingly focused on developing greener and more sustainable synthetic routes to these important intermediates.

Several promising green chemistry approaches for the synthesis of sulfonyl chlorides have been reported and could be adapted for the production of this compound. One such method involves the oxyhalogenation of thiols and disulfides using oxone and a halide salt in water, a green and readily available solvent. rsc.org Another approach utilizes sodium chlorite (B76162) (NaClO2) for the oxidative chlorosulfonation of various sulfur-containing starting materials, offering a safer and more environmentally friendly alternative to traditional chlorinating agents. organic-chemistry.org

Continuous flow chemistry is also emerging as a powerful tool for the safe and scalable synthesis of aryl sulfonyl chlorides. rsc.orgmdpi.com Continuous flow reactors offer enhanced heat and mass transfer, allowing for better control over reaction conditions and minimizing the risks associated with highly exothermic or hazardous reactions. mdpi.com The development of a continuous flow process for the synthesis of this compound could lead to a more efficient, safer, and environmentally benign manufacturing process.

Furthermore, the principles of green chemistry encourage the use of less hazardous reagents and the minimization of waste. sioc-journal.cnresearchgate.netacs.org Research into alternative chlorinating agents, such as N-chlorosuccinimide, and the development of catalytic systems that can operate under milder conditions are key areas of investigation. researchgate.net The use of aqueous conditions for the preparation of aryl sulfonyl chlorides from diazonium salts has also been shown to have significant environmental benefits over traditional methods that use acetic acid. acs.org The application of these green and sustainable principles to the synthesis of this compound will be a critical focus of future research, aiming to reduce the environmental footprint of this versatile chemical.

Q & A

Q. What are the critical safety protocols for handling 2-Anthracenesulfonyl Chloride in laboratory settings?

this compound is moisture-sensitive and reactive. Key safety measures include:

- Personal Protective Equipment (PPE): Use fluorinated rubber gloves (minimum 0.7 mm thickness) for skin protection and NIOSH-approved respirators with ABEK-type filters if vapor exposure is anticipated .

- Ventilation: Work in a fume hood to avoid inhalation of vapors or aerosols, as sulfonyl chlorides can release toxic gases (e.g., HCl, SO₂) under decomposition .

- Storage: Keep in airtight containers under inert gas (e.g., nitrogen or argon) in a dry, cool environment to prevent hydrolysis .

Q. How can researchers characterize the purity of this compound?

- Spectroscopic Methods: Use -NMR and -NMR to confirm structural integrity. For example, the anthracene ring protons should appear as distinct aromatic signals (~7.5–8.5 ppm) .

- Chromatography: Perform HPLC or TLC with UV detection (anthracene absorbs at ~254 nm) to identify impurities. A single spot/peak indicates high purity .

- Elemental Analysis: Verify sulfur and chlorine content to ensure stoichiometric consistency .

Q. What solvents and conditions are optimal for reactions involving this compound?

- Anhydrous Solvents: Use dry dichloromethane (DCM) or tetrahydrofuran (THF) to avoid hydrolysis. Pre-treat solvents with molecular sieves or distillation .

- Temperature Control: Reactions are typically conducted at 0–25°C to balance reactivity and stability. Elevated temperatures may accelerate decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

Contradictions often arise from variations in moisture levels, solvent purity, or reaction stoichiometry. Methodological steps include:

- Controlled Replication: Repeat experiments under strictly anhydrous conditions with inert atmosphere (e.g., Schlenk line) .

- Kinetic Studies: Monitor reaction progress via in-situ techniques (e.g., FTIR or Raman spectroscopy) to identify intermediates or side reactions .

- Systematic Parameter Variation: Adjust molar ratios, temperature, and solvent polarity to isolate factors influencing reactivity .

Q. What strategies mitigate decomposition during sulfonylation reactions with this compound?

- Catalytic Additives: Use DMAP (4-dimethylaminopyridine) or triethylamine to accelerate sulfonylation and reduce side reactions .

- Quenching Protocols: Immediately neutralize excess reagent with aqueous sodium bicarbonate post-reaction to prevent acid-catalyzed degradation .

- Real-Time Monitoring: Employ mass spectrometry (LC-MS) to detect decomposition products (e.g., anthracenesulfonic acid) and optimize reaction termination timing .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?

- Anthracene Ring Effects: The electron-withdrawing sulfonyl group enhances electrophilicity at the sulfur center, facilitating nucleophilic attack. However, steric hindrance from the anthracene moiety may reduce reactivity with bulky nucleophiles .

- Computational Modeling: Use DFT calculations (e.g., Gaussian software) to map electrostatic potential surfaces and predict regioselectivity in complex reactions .

Q. What analytical methods are suitable for detecting trace decomposition products in this compound samples?

- Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile byproducts like HCl or sulfur oxides .

- X-ray Photoelectron Spectroscopy (XPS): Detect sulfur oxidation states to confirm sulfonic acid formation .

- Thermogravimetric Analysis (TGA): Assess thermal stability and quantify residual moisture content .

Methodological Notes for Data Interpretation

- Contradiction Analysis: Cross-reference experimental data with computational models (e.g., ChemDraw simulations) to validate mechanistic hypotheses .

- Error Margins: Report yield variations as ±5% with triplicate trials to account for moisture sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。